3-Bromo-n-(4-methylphenyl)propanamide
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Overview
Description
3-Bromo-n-(4-methylphenyl)propanamide is an organic compound with the molecular formula C10H12BrNO. It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-methylphenyl group and the propanamide chain is brominated at the 3-position. This compound is known for its applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-n-(4-methylphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylamine (p-toluidine) and 3-bromopropionyl chloride.
Reaction: The 4-methylphenylamine is reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-n-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The primary amine derivative of the original amide.
Oxidation: The carboxylic acid derivative of the original methyl group.
Scientific Research Applications
3-Bromo-n-(4-methylphenyl)propanamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interaction of brominated amides with biological systems.
Material Science: Explored for its potential in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-n-(4-methylphenyl)propanamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in pharmaceutical research, it may inhibit specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-n-(4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-Bromo-n-(4-methylphenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
3-Bromo-n-(4-methylphenyl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
3-Bromo-n-(4-methylphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its bromine atom at the 3-position and the 4-methylphenyl group make it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-bromo-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKWPCCUDWGHIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944020 |
Source
|
Record name | 3-Bromo-N-(4-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21437-82-1 |
Source
|
Record name | NSC98133 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-N-(4-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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